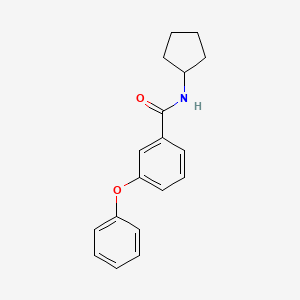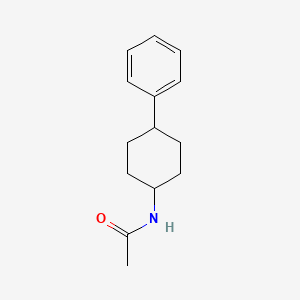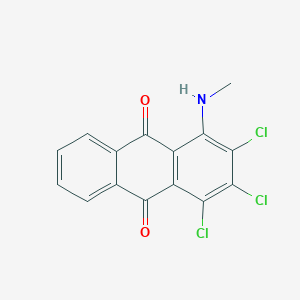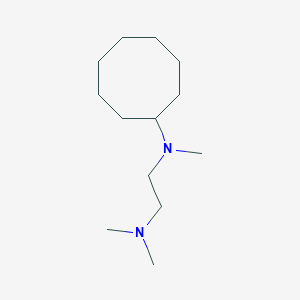![molecular formula C15H13N3O B5061146 N-[4-(cyanomethyl)phenyl]-N'-phenylurea](/img/structure/B5061146.png)
N-[4-(cyanomethyl)phenyl]-N'-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(cyanomethyl)phenyl]-N'-phenylurea, also known as CP-690,550, is a small molecule inhibitor that is widely used in scientific research. It was first synthesized in the early 2000s and has since been extensively studied for its potential therapeutic applications. In
Wirkmechanismus
N-[4-(cyanomethyl)phenyl]-N'-phenylurea inhibits JAK3 by binding to the ATP-binding site of the enzyme, preventing its activation and subsequent downstream signaling. This leads to a decrease in the production of pro-inflammatory cytokines, which are responsible for the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]-N'-phenylurea has been shown to effectively reduce the symptoms of autoimmune diseases in both preclinical and clinical studies. It has been shown to reduce joint inflammation and pain in rheumatoid arthritis patients, improve skin lesions in psoriasis patients, and induce remission in inflammatory bowel disease patients. N-[4-(cyanomethyl)phenyl]-N'-phenylurea has also been shown to have immunosuppressive effects, which make it a potential candidate for the treatment of cancer and transplant rejection.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(cyanomethyl)phenyl]-N'-phenylurea is a highly specific inhibitor of JAK3, which makes it a valuable tool for studying the role of JAK3 in cytokine signaling pathways. It has also been shown to have a favorable safety profile in clinical trials, with few adverse effects reported. However, N-[4-(cyanomethyl)phenyl]-N'-phenylurea is not without limitations. It has a short half-life in vivo, which limits its effectiveness as a therapeutic agent. Additionally, its immunosuppressive effects may increase the risk of infections in patients.
Zukünftige Richtungen
There are several future directions for the use of N-[4-(cyanomethyl)phenyl]-N'-phenylurea in scientific research. One potential application is in the treatment of graft-versus-host disease (GVHD), a complication that can occur after bone marrow transplantation. N-[4-(cyanomethyl)phenyl]-N'-phenylurea has been shown to be effective in preclinical models of GVHD, and clinical trials are currently underway to evaluate its efficacy in humans. Another potential application is in the treatment of multiple sclerosis, a chronic autoimmune disease that affects the central nervous system. N-[4-(cyanomethyl)phenyl]-N'-phenylurea has been shown to be effective in preclinical models of multiple sclerosis, and clinical trials are currently underway to evaluate its efficacy in humans. Finally, N-[4-(cyanomethyl)phenyl]-N'-phenylurea may have potential as a combination therapy with other immunomodulatory agents, such as checkpoint inhibitors, for the treatment of cancer.
Synthesemethoden
N-[4-(cyanomethyl)phenyl]-N'-phenylurea is synthesized through a multi-step process that involves the reaction of aniline and cyanogen bromide to form N-(4-bromomethyl)aniline. This intermediate is then reacted with phenyl isocyanate to form N-[4-(cyanomethyl)phenyl]-N'-phenylurea. The final product is then purified through crystallization and recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
N-[4-(cyanomethyl)phenyl]-N'-phenylurea is used in scientific research as a potent inhibitor of Janus kinase 3 (JAK3), a key enzyme involved in the signaling pathway of cytokines. It has been shown to be effective in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. N-[4-(cyanomethyl)phenyl]-N'-phenylurea has also been studied for its potential in the treatment of cancer and transplant rejection.
Eigenschaften
IUPAC Name |
1-[4-(cyanomethyl)phenyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c16-11-10-12-6-8-14(9-7-12)18-15(19)17-13-4-2-1-3-5-13/h1-9H,10H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOSFJZHQZWCTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Cyanomethyl)phenyl]-3-phenylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5061072.png)
![N-(5-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide](/img/structure/B5061087.png)
![1-[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(4-ethylbenzyl)-N-methylmethanamine](/img/structure/B5061090.png)
![3,3,5-trimethyl-5-(4-methyl-3-penten-1-yl)-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene](/img/structure/B5061096.png)

![2-[4-[(8-fluoro-2-quinolinyl)methyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5061107.png)
![methyl 3-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5061108.png)

![N-benzyl-2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5061123.png)

![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[(cyclopropylmethyl)amino]carbonyl}-1,2-dimethyl-2-pyrrolidinecarboxylate](/img/structure/B5061136.png)
![3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium bromide](/img/structure/B5061142.png)
![N-(3,5-dimethoxyphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5061148.png)
